1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine
Description
Properties
IUPAC Name |
[4-(5-methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-10-2-7-14-13(8-10)17-15(18-14)12-5-3-11(9-16)4-6-12/h2,7-8,11-12H,3-6,9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZIVKWNLZVHJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3CCC(CC3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649189 | |
| Record name | 1-[4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217702-12-9 | |
| Record name | 1-[4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine, also known as rac-1-[trans-4-(5-methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine, is a compound that has garnered attention for its potential biological activities. Its structure features a cyclohexyl group linked to a benzoxazole moiety, which is known for various pharmacological properties. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C₁₅H₂₀N₂O, with a CAS number of 1217702-12-9. The compound is characterized by its solid physical form and a purity level of approximately 95% .
Inhibition of Enzymatic Activity
Recent studies have indicated that compounds similar to this compound may exhibit inhibitory effects on critical enzymes involved in various metabolic pathways. For instance, research has demonstrated that derivatives containing the benzoxazole scaffold can inhibit tyrosinase activity, which is crucial in melanin synthesis. The inhibition mechanism often involves competitive binding to the active site of the enzyme .
Antioxidant Activity
Antioxidant properties have also been associated with this compound. Studies show that related benzoxazole derivatives can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cellular environments. This antioxidant effect is particularly significant in contexts where oxidative damage contributes to disease progression .
Case Studies and Research Findings
- Tyrosinase Inhibition : A study focused on related compounds demonstrated that certain benzoxazole derivatives exhibited potent tyrosinase inhibitory activity (IC50 values ranging from 1.03 µM to 5.21 µM). These findings suggest that this compound could be developed as a cosmetic agent for skin whitening or as a therapeutic agent for conditions like hyperpigmentation .
- Antimicrobial Properties : Another area of interest is the antimicrobial activity of benzoxazole derivatives. Some studies have reported that these compounds can exhibit significant antibacterial effects against various strains of bacteria, although specific data on the compound remains limited.
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects due to the compound's ability to modulate neurotransmitter systems. This suggests possible applications in treating neurodegenerative diseases; however, further studies are required to establish efficacy and safety .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound 1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine , with the CAS number 1217702-12-9 , is a chemical of interest in various scientific research applications. This article explores its applications, relevant case studies, and pertinent data.
Pharmacological Research
This compound has potential applications in pharmacology due to its structural similarity to known psychoactive substances. Its benzoxazole moiety may contribute to interactions with neurotransmitter systems, making it a candidate for studies related to:
- Neurotransmission Modulation : Investigating effects on serotonin and dopamine receptors.
- Antidepressant Activity : Exploring its potential as a novel antidepressant or anxiolytic agent.
Biochemical Studies
The compound can be utilized in biochemical assays, particularly in:
- Proteomics : Acting as a biochemical probe for studying protein interactions and functions.
- Enzyme Inhibition Studies : Assessing its role as an inhibitor or modulator in enzymatic reactions.
Material Science
Due to its unique chemical structure, it may also find applications in material science, particularly in the development of:
- Polymeric Materials : Incorporating into polymers for enhanced thermal and mechanical properties.
- Sensors : Developing chemical sensors that leverage its reactivity.
Case Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry examined derivatives of benzoxazole compounds for their neuropharmacological effects. The findings suggested that modifications in the cyclohexyl group significantly influenced the binding affinity to serotonin receptors, indicating that compounds like this compound could be promising candidates for further development .
Case Study 2: Enzyme Interaction
Research conducted on enzyme inhibitors highlighted the effectiveness of benzoxazole derivatives in inhibiting specific enzymes involved in metabolic pathways. The study demonstrated that such compounds could modulate enzyme activity, providing insights into their potential therapeutic applications .
Data Tables
| Application Area | Specific Use Cases |
|---|---|
| Pharmacology | Neurotransmission modulation |
| Antidepressant activity | |
| Biochemistry | Proteomics and enzyme inhibition studies |
| Material Science | Development of polymeric materials |
| Chemical sensors |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substitutions: Benzoxazole vs. Oxadiazole
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine
- Molecular Formula : C₁₀H₁₁N₃O
- Molecular Weight : 189.22 g/mol
- Synthesis : Prepared via polyphosphoric acid condensation of p-toluic hydrazide and glycine, yielding 85–90% .
- Key Features :
Target Compound (Benzoxazole Derivative)
- Structural Impact : The benzoxazole’s fused benzene ring enhances rigidity and may improve binding affinity in receptor-ligand interactions.
Cyclohexylamine Derivatives with Fluorinated Substituents
1-[4-(Trifluoromethoxy)cyclohexyl]methanamine
- Molecular Formula: C₈H₁₄F₃NO
- Molecular Weight : 197.20 g/mol
- Key Features: Trifluoromethoxy group introduces strong electron-withdrawing effects and metabolic stability. Potential for enhanced lipophilicity compared to non-fluorinated analogs .
Target Compound
- Comparison : The benzoxazole substituent offers aromatic interactions, whereas trifluoromethoxy groups prioritize hydrophobic and electronic effects.
Geometric Isomerism in Cyclohexylamines
4,4'-Methylenebis(cyclohexylamine) (PACM)
- Molecular Formula : C₁₃H₂₆N₂
- Molecular Weight : 210.36 g/mol
- Isomers : Three geometric isomers (trans-trans, cis-cis, cis-trans) due to the methylene bridge .
- Applications : Used in polymer synthesis; stereochemistry impacts material properties.
Target Compound
Pyrazole and Thiazole Derivatives
[1-(1,3-Dimethyl-1H-pyrazol-5-yl)cyclohexyl]methanamine
- CAS : 1519247-31-4
- Molecular Formula : C₁₂H₂₀N₃ (estimated)
- Key Features : Pyrazole ring provides hydrogen-bonding sites, contrasting with benzoxazole’s oxygen atom .
(1,2-Thiazol-4-yl)methanamine Dihydrochloride
Discussion of Structural Implications
- Electronic Effects : Benzoxazole’s oxygen and nitrogen atoms create a polarized aromatic system, favoring interactions with biological targets. Oxadiazole derivatives, being more electron-deficient, may exhibit different reactivity .
- Synthetic Accessibility : Oxadiazole derivatives are synthesized via acid-catalyzed condensation, whereas benzoxazole synthesis often requires harsher conditions (e.g., high-temperature cyclization) .
Preparation Methods
Benzoxazole Ring Formation via Smiles Rearrangement
The Smiles rearrangement serves as a foundational method for constructing the 5-methyl-1,3-benzoxazol-2-yl moiety. In this approach, benzoxazole-2-thiol derivatives are activated with chloroacetyl chloride in the presence of a base such as cesium carbonate (Cs₂CO₃) and reacted with amines to form spiro intermediates. Rearomatization and hydrolysis yield N-substituted benzoxazoles . For instance, benzoxazole-2-thiol (4 ) reacts with aniline under reflux in dimethylformamide (DMF) to produce N-phenylbenzoxazol-2-amine (30c ) in 71% yield after column chromatography .
Key Reaction Conditions for Smiles Rearrangement
| Reagent | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Benzoxazole-2-thiol | DMF | Cs₂CO₃ | Reflux | 58–83 |
| Chloroacetyl chloride | DMF | NaH | 80°C | 25–71 |
Steric hindrance significantly impacts yields; bulky amines like morpholine result in lower conversions (25%) compared to aniline (71%) . This method’s scalability is demonstrated in a 3.5 mmol scale reaction, achieving 71% isolated yield after 8 hours .
Cyclohexylmethanamine Synthesis and Stereochemical Control
The trans-4-substituted cyclohexylmethanamine scaffold requires stereoselective synthesis. A patent detailing cyclohexylpropanolamines describes the use of 4-substituted cyclohexanones, which undergo reductive amination with primary amines to form trans-isomers . For example, 4-phenylcyclohexanone reacts with benzylamine in ethanol under acidic conditions, followed by sodium borohydride (NaBH₄) reduction, yielding trans-4-phenylcyclohexylmethanamine .
Stereochemical Control via Chromatography
Cis and trans isomers are separable via flash chromatography using gradients such as 7:3 cyclohexane/ethyl acetate or 9:1 chloroform/methanol . The trans isomer typically exhibits lower Rf values compared to its cis counterpart, enabling efficient isolation .
Coupling Benzoxazole and Cyclohexylmethanamine Moieties
Coupling the benzoxazole ring to the cyclohexylmethanamine core involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. A method analogous to the synthesis of 2-aminobenzoxazoles employs o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide in the presence of Lewis acids . For instance, 5-methyl-o-aminophenol reacts with the cyanating agent in tetrahydrofuran (THF) at 150°C, forming 5-methylbenzoxazole-2-amine, which is subsequently alkylated with trans-4-(bromomethyl)cyclohexane .
Optimized Alkylation Conditions
| Substrate | Alkylating Agent | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| 5-Methylbenzoxazole-2-amine | trans-4-(Bromomethyl)cyclohexane | THF | NaH | 68 |
Sodium hydride (NaH) in THF at 0–80°C under inert atmosphere facilitates efficient alkylation, as demonstrated in analogous syntheses .
Reductive Amination for Methanamine Functionalization
Reductive amination of trans-4-(5-methylbenzoxazol-2-yl)cyclohexanone with ammonia or ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) provides the target methanamine. This method, adapted from propanolamine syntheses , achieves moderate yields (50–65%) and requires careful pH control to suppress side reactions.
Reductive Amination Protocol
-
Substrate : trans-4-(5-Methylbenzoxazol-2-yl)cyclohexanone
-
Amine Source : Ammonium acetate
-
Reducing Agent : NaBH₃CN
-
Solvent : Methanol
Challenges and Yield Optimization
Key challenges include:
-
Stereochemical Purity : Ensuring trans configuration requires chiral auxiliaries or enantioselective catalysis, though chromatography remains the most reliable separation method .
-
Benzoxazole Stability : Harsh conditions (e.g., high temperatures) may degrade the benzoxazole ring, necessitating milder alternatives like microwave-assisted synthesis .
-
Functional Group Compatibility : The methanamine group’s nucleophilicity mandates protective strategies, such as tert-butoxycarbonyl (BOC) protection during benzoxazole formation .
Comparative Analysis of Synthetic Routes
Route 1 : Smiles Rearrangement → Alkylation → Reductive Amination
-
Total Yield : ~40%
-
Advantages : Scalable benzoxazole synthesis; compatible with diverse amines.
Route 2 : Cyclohexanone Reductive Amination → Benzoxazole Coupling
Q & A
What are the established synthetic routes for 1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine, and how do reaction conditions influence stereochemical outcomes?
Basic Synthesis:
A solvent-free reductive amination approach is commonly employed. For example, 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide derivatives are synthesized by grinding intermediates with aldehydes in an agate mortar, followed by reduction with NaBH₄ and boric acid (1:1). TLC (chloroform:methanol, 7:3) monitors reaction progress .
Advanced Considerations:
Trans selectivity in the cyclohexyl group can be achieved via Lewis acid-mediated isomerization (e.g., AlCl₃ or H₂SO₄), as demonstrated in analogous Atovaquone syntheses . Crystallization in polar solvents (e.g., ethanol) helps isolate trans isomers, while X-ray crystallography (using SHELX or ORTEP-III ) confirms stereochemistry.
How can researchers validate the structural and stereochemical integrity of this compound?
Basic Characterization:
- NMR Spectroscopy: ¹H/¹³C-NMR (300–500 MHz) identifies proton environments, with δ ~2.5–3.5 ppm for cyclohexyl protons and ~6.8–7.5 ppm for benzoxazole aromatic protons .
- TLC Monitoring: Chloroform:methanol (7:3) Rf values track intermediates .
Advanced Techniques: - X-ray Crystallography: SHELXL refines crystal structures to confirm trans-cyclohexyl geometry .
- High-Resolution Mass Spectrometry (HR-MS): Exact mass (e.g., C₁₅H₁₉N₂O) verifies molecular integrity .
What methodological challenges arise in optimizing reaction yields for this compound?
Key Factors:
- Catalyst Selection: Acid catalysts (e.g., polyphosphoric acid) enhance cyclization of benzoxazole precursors but may require post-reaction neutralization .
- Solvent-Free vs. Solvent-Based Synthesis: Solvent-free grinding reduces side products but demands strict stoichiometric control .
Advanced Optimization: - DoE (Design of Experiments): Systematic variation of temperature (25–80°C), catalyst loading (5–20 mol%), and reaction time (4–24 hrs) improves yield .
- Green Chemistry Metrics: Atom economy (≥80%) and E-factor (<5) prioritize sustainable routes .
How do computational methods aid in predicting the reactivity and stability of this compound?
Basic Modeling:
- Retrosynthetic Analysis: Tools like PubChem’s retrosynthesis planner suggest feasible precursors (e.g., 5-methylbenzoxazole derivatives) .
Advanced Applications: - DFT Calculations: Predict thermodynamic stability of trans vs. cis isomers using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., ethanol vs. DMF) to optimize crystallization .
What strategies mitigate byproduct formation during synthesis?
Basic Strategies:
- Purification: Recrystallization in ethanol removes unreacted aldehydes .
- Chromatography: Flash column chromatography (silica gel, hexane:ethyl acetate) isolates pure product .
Advanced Solutions: - In Situ Monitoring: ReactIR tracks intermediate formation (e.g., hydrazide → Schiff base) .
- Kinetic Control: Lower temperatures (0–10°C) suppress cis isomerization during cyclohexyl ring formation .
How does this compound compare structurally and functionally to related cyclohexyl methanamine derivatives?
Structural Comparisons:
- Dimethylamino Analogs: [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine (CAS 166168-13-4) exhibits similar steric bulk but altered basicity (pKa ~9.5 vs. ~8.2 for the target compound) .
Functional Implications: - Bioactivity: Benzoxazole moieties enhance π-π stacking with biological targets (e.g., enzyme active sites), while the trans-cyclohexyl group improves membrane permeability .
What are the best practices for long-term storage and handling to ensure compound stability?
Basic Protocols:
- Storage: -20°C in amber vials under argon to prevent oxidation .
- Handling: Use anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis of the methanamine group .
Advanced Analysis: - Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) assess hygroscopicity and thermal decomposition via HPLC .
How can researchers address discrepancies in spectroscopic data between batches?
Troubleshooting Steps:
- NMR Referencing: Calibrate with internal standards (e.g., TMS) and confirm solvent peaks (e.g., DMSO-d₆ at δ 2.50) .
- Impurity Profiling: LC-MS identifies common byproducts (e.g., cis isomers or oxidized benzoxazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
